molecular formula C4H8N4S2 B3049681 Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine CAS No. 21532-04-7

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3049681
CAS No.: 21532-04-7
M. Wt: 176.3 g/mol
InChI Key: GSABSZTWRUBPBN-UHFFFAOYSA-N
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Description

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two methylsulfanyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-1,2,4-triazole with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the amino group of the triazole reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Bis(methylsulfinyl)-4H-1,2,4-triazol-4-amine, Bis(methylsulfonyl)-4H-1,2,4-triazol-4-amine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives such as:

    Bis(methylsulfanyl)methane: Similar in structure but lacks the triazole ring.

    Furan-2(5H)-one: Contains a different heterocyclic ring but shares some chemical properties.

    4,4’-Bis(methylsulfanyl)-2,2’,5,5’-tetrachlorobiphenyl: Contains multiple methylsulfanyl groups but has a biphenyl structure.

The uniqueness of this compound lies in its specific triazole ring structure combined with the presence of methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S2/c1-9-3-6-7-4(10-2)8(3)5/h5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABSZTWRUBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175869
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21532-04-7
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021532047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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